tert-Butyl 2-(acetyloxy)benzoate

Description

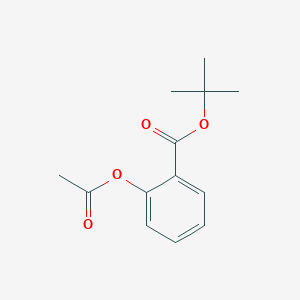

tert-Butyl 2-(acetyloxy)benzoate is a tert-butyl ester derivative of 2-(acetyloxy)benzoic acid. Structurally, it consists of a benzoate backbone with an acetyloxy (-OAc) group at the 2-position and a tert-butyl ester (-OtBu) group at the carboxylate position. This compound is of interest in organic synthesis due to the steric and electronic effects of the tert-butyl group, which can influence reactivity, stability, and solubility.

Properties

CAS No. |

52602-19-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

tert-butyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C13H16O4/c1-9(14)16-11-8-6-5-7-10(11)12(15)17-13(2,3)4/h5-8H,1-4H3 |

InChI Key |

DXMFOPVDIWJMSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed

Hydrolysis: 2-hydroxybenzoic acid and tert-butyl alcohol.

Reduction: 2-(tert-butyl)benzoic acid.

Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(acetyloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology and Medicine

In biological and medical research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two tert-butyl esters with distinct functional groups and applications. A detailed comparison is provided below:

tert-Butyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate (CAS 882518-89-0)

- Structure : Features a tert-butyl acetate core modified with a polyethylene glycol (PEG)-like chain terminated by a tosyloxy (-OTs) group.

- Molecular Formula : C₁₇H₂₆O₇S (MW 374.45) .

- Synthesis : Prepared via nucleophilic substitution using tert-butyl bromoacetate, tetrabutylammonium bromide (TBAB), and KOH in toluene at 20°C. The reaction achieves an 83.9% yield after column chromatography .

- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Likely used as a reactive intermediate due to the tosyloxy group, which is a good leaving group in substitution reactions.

tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (CAS 149299-82-1)

- Structure : Contains a tert-butyl acetate core with a PEG-like chain terminated by a hydroxyl (-OH) group.

- Molecular Formula : C₁₀H₂₀O₅ (MW 220.26) .

- Purity : Available at 95% purity in quantities up to 1 gram .

- Applications : The hydroxyl group makes it a candidate for further functionalization (e.g., conjugation in drug delivery systems).

Key Differences Between the Compounds

Inference for tert-Butyl 2-(acetyloxy)benzoate

While direct data on this compound is absent, comparisons with the above compounds suggest:

- Stability : The tert-butyl group in all three compounds likely enhances steric protection of the ester, improving stability against hydrolysis.

- Synthetic Utility : The acetyloxy group could act as a protecting group or participate in further acylations, similar to the reactive tosyloxy group in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.